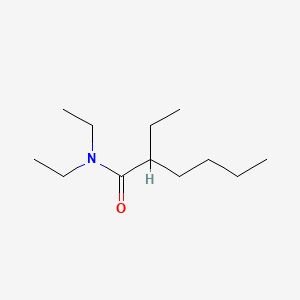

N,N,2-Triethylhexanamide

Description

Structure

3D Structure

Properties

CAS No. |

70024-54-3 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N,N,2-triethylhexanamide |

InChI |

InChI=1S/C12H25NO/c1-5-9-10-11(6-2)12(14)13(7-3)8-4/h11H,5-10H2,1-4H3 |

InChI Key |

LYGCLXFQIQORSE-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)N(CC)CC |

Canonical SMILES |

CCCCC(CC)C(=O)N(CC)CC |

Other CAS No. |

70024-54-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n,2 Triethylhexanamide and Its Structural Congeners

Strategic Approaches to N,N,2-Triethylhexanamide Synthesis

The construction of the amide bond in a sterically hindered environment, as seen in this compound, requires robust and efficient synthetic strategies. The primary approach involves the coupling of a 2-ethylhexanoic acid derivative with diethylamine.

Evolution of Amide Bond Formation Techniques Applicable to this compound

The synthesis of amide bonds has undergone significant evolution, moving from classical methods to highly sophisticated modern techniques. umich.edu Initially, amide synthesis relied on the conversion of carboxylic acids into more reactive acylating agents, such as acyl halides or anhydrides. umich.eduresearchgate.net These methods, while effective, often require harsh conditions and generate stoichiometric byproducts, limiting their atom economy. researchgate.net

The development of coupling reagents revolutionized amide synthesis. umich.edu Carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC), became a mainstay, reacting with carboxylic acids to form highly reactive O-acylisourea intermediates in situ. umich.edu However, these reagents can lead to racemization and the formation of urea (B33335) byproducts that can be difficult to remove. umich.edu To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) were introduced. researchgate.net

The quest for milder and more efficient methods led to the development of phosphonium (B103445) and aminium/uronium salt-based reagents. umich.edu Reagents such as BOP (Benzotriazol-1-yloxytri(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer high efficiency and are particularly useful for coupling sterically hindered fragments. umich.eduucl.ac.uk More recent advancements include the use of potassium acyltrifluoroborates (KATs) which can be condensed with amines and then oxidized to form amides, avoiding traditional coupling agents altogether. rsc.org

| Method | Reagent/Catalyst | Advantages | Disadvantages |

| Acyl Halide | Thionyl chloride, Oxalyl chloride | High reactivity | Harsh conditions, generation of acidic byproduct (HCl) |

| Acid Anhydride | Acetic anhydride, Mixed anhydrides | Reactive | Poor atom economy for symmetrical anhydrides researchgate.net |

| Carbodiimide | DCC, EDC ucl.ac.uk | Mild conditions, in situ activation umich.edu | Racemization risk, urea byproduct formation umich.edu |

| Phosphonium Salts | BOP, PyBOP arkat-usa.org | High efficiency, suitable for hindered couplings | Stoichiometric, byproduct removal |

| Aminium/Uronium Salts | HATU, TBTU ucl.ac.uk | Fast reaction rates, low racemization | Cost, byproduct removal |

| Acyltrifluoroborates | Potassium Acyltrifluoroborates (KATs) | No coupling agent needed, mild oxidation rsc.org | Requires preparation of KATs |

Catalytic Protocols in the Formation of this compound and Related Amides

A significant advancement in amide synthesis is the move from stoichiometric activators to catalytic protocols, which aligns with the principles of green chemistry. ucl.ac.uk These methods often generate water as the sole byproduct.

Boric acid has emerged as an inexpensive and environmentally benign catalyst for the direct amidation of carboxylic acids and amines at elevated temperatures, often requiring the removal of water. walisongo.ac.idorgsyn.org This method has proven effective for preparing sterically hindered N,N-disubstituted amides. orgsyn.org

Transition metals also play a crucial role in modern catalytic amidation. Ruthenium complexes, in combination with N-heterocyclic carbenes (NHCs) and phosphines, can catalyze the direct coupling of alcohols and amines to form amides, liberating hydrogen gas. organic-chemistry.org Copper-catalyzed systems are also prominent. For instance, copper(I) iodide can catalyze the formation of N-aryl amides, and other copper sources have been used for the oxidative amidation of aldehydes and hydrocarbons. gychbjb.comorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, famously developed by Buchwald and Hartwig, have been extended to the C-N bond formation between aryl halides or mesylates and amides, providing a powerful tool for synthesizing specific amide structures. organic-chemistry.org

More recently, methods involving the direct functionalization of C-H bonds have gained traction. Copper-mediated oxidative coupling of carboxylic acids with the C(sp³)–H bond adjacent to the nitrogen in N,N-dialkylamides offers a novel route to functionalized amides. rsc.org

| Catalyst System | Substrates | Key Features |

| Boric Acid | Carboxylic Acids + Amines | Inexpensive, green catalyst, requires high temperatures walisongo.ac.idorgsyn.org |

| Ruthenium Complexes | Alcohols/Aldehydes + Amines | Direct coupling, liberates H₂ or H₂O organic-chemistry.org |

| Copper Catalysts | Arylboronic acids/Alkanes + Amides/Nitriles | Versatile, enables C-H activation pathways gychbjb.comorganic-chemistry.org |

| Palladium Catalysts | Aryl Halides/Mesylates + Amides | Broad scope, high functional group tolerance organic-chemistry.org |

Enantioselective Synthesis and Stereochemical Control in this compound Derivatives

The presence of a stereocenter at the C2 position of the hexanamide (B146200) backbone in this compound introduces the possibility of chirality. The synthesis of a single enantiomer (either (R)- or (S)-N,N,2-Triethylhexanamide) requires enantioselective methods.

One common strategy is to start with a chiral building block, such as an enantiomerically pure 2-ethylhexanoic acid. Asymmetric synthesis of such chiral acids can be achieved through various means, including the use of chiral auxiliaries. Alternatively, catalytic asymmetric methods can be employed. For example, rhodium catalysts have been used for the asymmetric hydroformylation of alkenes, which can then be oxidized and amidated to yield chiral amides. numberanalytics.com

Recent breakthroughs allow for the direct creation of the chiral center during the amide formation or through modification of a precursor. A co-catalyzed approach using an achiral rhodium catalyst and a chiral squaramide has been shown to effectively control the enantioselectivity of carbene insertion into an amide N-H bond, creating a new chiral center. nih.gov Furthermore, stereochemical information can be relayed through a molecule. For instance, a stereogenic center can control the conformation of a nearby tertiary amide, which in turn can direct the stereochemical outcome of a subsequent reaction. rsc.orgbeilstein-institut.de Multicomponent reactions, such as the Ugi reaction, have also been developed in stereodivergent formats, allowing access to different diastereoisomers of complex amides from the same set of starting materials by simply varying the reaction temperature. rsc.orgresearchgate.net

Exploration of Sustainable and Green Chemistry Routes for this compound Production

The production of bulk chemicals like this compound benefits significantly from the application of green chemistry principles, which aim to reduce waste and environmental impact. numberanalytics.com

A key strategy is the development of catalytic direct amidation reactions that avoid stoichiometric coupling agents and produce only water as a byproduct. ucl.ac.ukwalisongo.ac.id Boric acid-catalyzed amidation is a prime example of this approach. walisongo.ac.id Biocatalysis, using enzymes like lipases or penicillin acylases, offers another highly sustainable route. numberanalytics.comyork.ac.uk These enzymatic methods operate under mild conditions, often in aqueous media, and exhibit high selectivity, which is advantageous for complex molecule synthesis. numberanalytics.comyork.ac.uk

Other green approaches focus on alternative starting materials and energy sources. The reductive amination of fatty acids or their methyl esters, using recyclable catalysts, presents a sustainable pathway to related N,N-dialkylamines. rsc.org The synthesis of tertiary amides directly from aldehydes and amines via C-H bond activation is another atom-economical route. gychbjb.com Furthermore, electrosynthesis is emerging as a green tool for amide formation, using electricity to drive reactions and reduce the need for chemical reagents. rsc.org The use of solvent-free conditions, such as mechanochemical synthesis (grinding), also minimizes the environmental footprint of the production process. numberanalytics.com

High-Throughput Synthetic Strategies and Combinatorial Chemistry for this compound Libraries

High-throughput and combinatorial chemistry are powerful strategies for rapidly synthesizing and screening large libraries of related compounds, which is particularly valuable in drug discovery and materials science. researchgate.netnih.gov These techniques can be applied to generate a library of structural congeners of this compound by varying the carboxylic acid and amine components.

Parallel synthesis is a common approach, where reactions are carried out simultaneously in multi-well plates (e.g., 96-well plates). nih.govnih.gov This can be automated using robotic systems that handle the dispensing of reagents and the reaction work-up. researchgate.net Solid-phase synthesis, where one of the reactants is attached to a polymer support, simplifies purification, as excess reagents and byproducts can be washed away. researchgate.netnih.gov

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages for library synthesis, including precise control over reaction conditions, enhanced safety, and rapid optimization. nih.govrsc.org An integrated stopped-flow reactor platform can perform hundreds of individual reactions in an accelerated timeframe, making it ideal for exploring a wide range of reaction conditions and building combinatorial libraries. rsc.org These high-throughput methods enable the efficient discovery of new amides with desired properties by systematically exploring the chemical space around a lead compound like this compound. nih.govacs.org

Mechanistic Investigations of N,n,2 Triethylhexanamide Transformations and Interactions

Elucidation of Reaction Pathways for N,N,2-Triethylhexanamide Formation and Derivatization

Detailed mechanistic studies, including kinetic, thermodynamic, and reaction intermediate characterization for the specific formation and derivatization of this compound, are not extensively detailed in publicly available literature. General principles of amide synthesis, typically involving the reaction of a carboxylic acid derivative (like an acyl chloride or anhydride) with a secondary amine (diethylamine), would apply. However, specific quantitative data and intermediate analysis for this particular compound are not provided in the reviewed sources.

Specific kinetic and thermodynamic parameters for the synthesis of this compound have not been detailed in the surveyed scientific literature. Such an analysis would require experimental determination of reaction rates under various conditions to establish rate laws, activation energies, and other kinetic parameters. Similarly, thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation would need to be determined through calorimetry or other experimental techniques.

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism. For the synthesis of amides, tetrahedral intermediates are commonly proposed. However, specific experimental evidence, such as spectroscopic identification of intermediates in the formation of this compound, is not available in the reviewed literature.

Mechanisms of Molecular Recognition and Specific Ligand Binding Involving this compound

The interactions of this compound have been explored in the context of molecular recognition by odorant binding proteins (OBPs) in insects. These studies, often comparative in nature with well-known repellents like N,N-diethyl-m-toluamide (DEET), provide insights into the structural basis for ligand binding and specificity.

Computational modeling has been employed to predict the binding of this compound to the odorant binding protein AgamOBP1 from the mosquito Anopheles gambiae. nih.govresearchgate.net These models, informed by the crystal structure of AgamOBP1 in complex with DEET, suggest that the binding is primarily driven by non-polar interactions within a hydrophobic tunnel of the protein. nih.govresearchgate.net

In a comparative study, the binding characteristics of this compound to AgamOBP1 were predicted. nih.govresearchgate.net The binding energy for this compound was calculated to be -5.51 kcal/mol. nih.govresearchgate.net This interaction is characterized by a significant contribution from the hydrophobic environment of the binding pocket. nih.gov The binding of ligands like DEET to this site involves numerous van der Waals interactions with non-polar residues of the protein. nih.gov It is proposed that a hydrogen bond to a water molecule within the binding site is critical for the recognition of ligands like DEET, a feature that would also be relevant for other carboxamide-containing compounds. nih.gov

Table 1: Predicted Binding Characteristics of this compound with AgamOBP1

| Compound | Number of Heavy Atoms | Predicted Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Fit Quality (FQ) |

| This compound | 14 | -5.51 | 0.29 | 0.47 |

Data sourced from Tsitsanou et al. (2011). nih.govresearchgate.net

The study of the AgamOBP1-DEET complex suggests that the binding pocket can accommodate ligands with diverse chemical structures without undergoing significant conformational changes, aligning more with a "lock and key" model of interaction. nih.gov Upon binding of DEET, there is a substantial reduction in the solvent-accessible area of both the protein and the ligand, with non-polar groups contributing significantly to this buried surface. nih.gov

While specific experimental data on the conformational changes induced by this compound are not available, the modeling studies place it within the same binding context as DEET. nih.govresearchgate.net Therefore, it is inferred that this compound would also occupy the hydrophobic tunnel of AgamOBP1. The flexibility of the ethyl and hexyl chains of this compound would allow it to adopt a conformation that maximizes favorable van der Waals contacts within the binding site. The ability of a ligand to induce conformational changes in the protein, known as induced fit, is a possibility, but the evidence for the AgamOBP1-DEET complex points towards a more rigid binding site. nih.gov

Computational and Theoretical Chemistry of N,n,2 Triethylhexanamide Systems

Quantum Chemical Analyses of N,N,2-Triethylhexanamide Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For this compound, these methods can elucidate the nature of its chemical bonds, its reactivity, and how it interacts with electromagnetic radiation.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. researchgate.net These calculations can predict key molecular properties, including the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Bonding Analysis: Natural Bond Orbital (NBO) analysis is a common technique used to study bonding within a molecule. It provides a picture of the localized bonds and lone pairs, offering insights into hybridization and delocalization effects. For this compound, an NBO analysis would reveal the partial double bond character of the C-N amide bond due to resonance, a characteristic feature of amides that influences their geometry and rotational barriers.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scielo.br

Illustrative Predicted Electronic Properties for this compound (DFT/B3LYP/6-311+G)*

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.8 D |

Theoretical calculations can predict various spectroscopic properties of this compound, which are invaluable for interpreting experimental spectra. Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can aid in the assignment of infrared (IR) and Raman spectra. researchgate.net

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies and normal modes of the molecule. These theoretical frequencies can be compared with experimental IR and Raman spectra to identify characteristic vibrational bands, such as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated, which can assist in the structural elucidation and conformational analysis of this compound.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Amide I (C=O stretch) IR Frequency | 1650 cm⁻¹ |

| Amide II IR Frequency | 1550 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | 175 ppm |

| ¹H Chemical Shift (N-CH₂) | 3.3 ppm |

Molecular Dynamics Simulations for this compound in Diverse Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. chemrevlett.com This allows for the exploration of conformational changes and the influence of the surrounding environment on the structure and dynamics of this compound.

The flexible nature of the ethyl and hexyl chains in this compound gives rise to a complex conformational landscape. MD simulations can explore the different possible conformations and the transitions between them. A key aspect of amide chemistry is the rotational isomerism around the C-N amide bond, which can exist in cis and trans conformations. rsc.orgnih.gov Due to steric hindrance, the trans conformation is generally more stable for secondary amides.

The properties and behavior of this compound can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around the solute. nih.gov

Solvent Effects: By performing simulations in different solvents (e.g., water, ethanol, chloroform), one can study how the solvent polarity and hydrogen bonding capabilities affect the conformational preferences and electronic properties of this compound. mdpi.comresearchgate.net The polarizable continuum model (PCM) is another computational approach to account for solvent effects. researchgate.net

Solvation Dynamics: Time-resolved spectroscopic experiments can probe the dynamics of solvent molecules around a solute. MD simulations can complement these experiments by providing a molecular-level view of the rearrangement of solvent molecules in response to a change in the solute's electronic state, a process known as solvation dynamics. nih.govaps.org

Advanced Computational Modeling Techniques Applied to this compound

Beyond standard quantum chemical and molecular dynamics methods, a range of advanced computational techniques can be applied to gain deeper insights into the properties of this compound.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For large systems, such as this compound interacting with a biological macromolecule or in a complex solvent mixture, QM/MM methods offer a computationally efficient approach. In this method, the chemically active region (e.g., the amide group) is treated with a high level of quantum mechanics, while the rest of the system is described by a more approximate molecular mechanics force field.

Enhanced Sampling Methods: To overcome the limitations of standard MD simulations in exploring complex energy landscapes with high energy barriers, enhanced sampling techniques such as metadynamics and umbrella sampling can be employed. These methods accelerate the sampling of rare events, such as conformational transitions, allowing for a more complete exploration of the conformational space of this compound.

Machine Learning Potentials: In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry. By training on a large dataset of quantum mechanical calculations, ML potentials can be developed that can predict the energy and forces of a system with the accuracy of quantum mechanics but at a fraction of the computational cost. This allows for large-scale and long-time MD simulations of this compound and its interactions with its environment.

Integration of Machine Learning and Artificial Intelligence for Chemical Space Exploration

One key application is de novo design, where AI generates entirely new molecules from scratch. nih.govox.ac.uk For the this compound system, this could involve generating analogues with potentially improved performance characteristics by altering the alkyl chain or substitution patterns. Reinforcement learning can be integrated to guide the generative process, rewarding the model for creating molecules that meet a predefined set of criteria (e.g., high stability, specific boiling point). preprints.org

Furthermore, ML accelerates the discovery process by predicting the outcomes of chemical reactions and optimizing synthesis routes. nih.govrsc.org An ML model could predict the yield of this compound from various precursors and reaction conditions, thereby reducing the need for extensive empirical experimentation. researchgate.net These predictive models are trained on data from reaction databases and can identify the most efficient pathways for producing a target molecule. nih.gov This data-driven approach significantly streamlines the "design-make-test-analyze" cycle in chemical discovery. nih.gov

The table below illustrates the typical inputs and outputs of an ML model designed for property prediction within the chemical space of aliphatic amides.

| Input Feature (Molecular Descriptors) | Description | Example for this compound | Predicted Target Property (Output) |

|---|---|---|---|

| Molecular Weight (MW) | Total mass of the molecule. | 185.34 g/mol | Boiling Point |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | 20.31 Ų | Aqueous Solubility |

| LogP (Octanol-Water Partition Coefficient) | A measure of a molecule's hydrophobicity. | Calculated Value (e.g., ~3.5) | Permeability |

| Molecular Fingerprints (e.g., ECFP4) | A bit string representing the presence or absence of specific substructures. | A unique binary vector | Reactivity / Stability |

| Number of Rotatable Bonds | Count of bonds that allow free rotation, indicating molecular flexibility. | 7 | Binding Affinity |

Computational Fluid Dynamics and Mass Transport Modeling in this compound Processing

The industrial synthesis and purification of fine chemicals like this compound involve complex physical processes within reactors and separation units. Computational Fluid Dynamics (CFD) has become an essential tool for modeling, designing, and optimizing these processes. chemisgroup.usalliedacademies.org CFD uses numerical methods to solve the fundamental governing equations of fluid motion, heat transfer, and mass transfer, providing detailed insights into the behavior of the system. fiveable.memdpi-res.com

In the context of this compound production, CFD can be applied to simulate the conditions inside a chemical reactor, such as a continuous stirred-tank reactor (CSTR) or a batch reactor. researchgate.net The synthesis of an amide often involves the reaction of a carboxylic acid derivative with an amine, a process that can be influenced by mixing efficiency, heat distribution, and reactant concentration gradients. A CFD simulation can predict the velocity fields, temperature profiles, and species concentrations throughout the reactor volume. mdpi.com This allows chemical engineers to:

Optimize Mixing: By simulating different impeller designs, agitation speeds, and reactor geometries, engineers can prevent the formation of "dead zones" (stagnant regions) and ensure uniform mixing of reactants, which is critical for maximizing reaction yield and selectivity. chemisgroup.us

Enhance Heat Transfer: Amide synthesis can be exothermic. CFD helps in designing efficient cooling systems (e.g., reactor jackets or internal coils) by predicting temperature distributions and identifying potential hotspots that could lead to side reactions or product degradation. alliedacademies.orgfiveable.me

Improve Reactor Design and Scale-Up: CFD models provide a reliable method for scaling up a process from the laboratory to industrial production. chemisgroup.us Simulations can predict how hydrodynamics and transport phenomena will change with increased scale, mitigating risks associated with scale-up. colab.ws

The following table outlines typical parameters and results from a CFD simulation aimed at optimizing the synthesis of an amide in a stirred-tank reactor.

| CFD Model Input Parameter | Description | Example Value/Condition | Simulation Output/Result |

|---|---|---|---|

| Reactor Geometry | Dimensions and features of the reactor vessel, baffles, and impeller. | 2000 L vessel, 4-blade Rushton turbine | Velocity vectors and streamlines |

| Fluid Properties | Density, viscosity, and thermal conductivity of the reaction mixture. | Viscosity: 1.5 cP; Density: 850 kg/m³ | Turbulence intensity map |

| Boundary Conditions | Inlet/outlet flow rates, impeller speed, and wall temperatures. | Impeller speed: 120 RPM; Jacket Temp: 293 K | Temperature contour plot |

| Reaction Kinetics Model | Mathematical expression for the rate of amide formation. | Arrhenius equation parameters | Concentration profiles of reactants and products |

| Mass Transport Model | Governing equations for species diffusion and convection. | Fick's second law of diffusion | Local mass transfer coefficients |

By leveraging these computational tools, the processing of this compound can be made more efficient, safe, and cost-effective, aligning with the principles of modern process design and optimization. alliedacademies.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations for N,n,2 Triethylhexanamide Analogues

Theoretical Frameworks and Methodological Approaches in SAR and QSAR for Amide Systems

The fundamental principle of QSAR is to establish a mathematical model that relates the chemical structure to a specific activity. wikipedia.orgresearchgate.net For amide systems like N,N,2-Triethylhexanamide and its analogues, which are often developed as insect repellents, the activity is typically the level of repellency against specific vectors like Aedes aegypti mosquitoes. tandfonline.comnih.govnih.gov

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation : A collection of amide compounds with experimentally measured biological activities is compiled. researchgate.net This dataset is typically divided into a training set, used to build the model, and a test set (or validation set), used to evaluate its predictive power. nih.gov

Molecular Descriptor Calculation : The two- or three-dimensional structures of the molecules are used to calculate a wide range of numerical descriptors. researchgate.netacs.org These descriptors quantify various aspects of the molecule, including constitutional, topological, geometric, electrostatic, and quantum-chemical properties. nih.govmdpi.com

Feature Selection : From the vast number of calculated descriptors, a smaller, relevant subset is selected to build the model. This step is crucial to avoid overfitting and to create a model that is both simple and robust. nih.govsemanticscholar.org

Model Construction : A mathematical algorithm is used to create a correlation between the selected descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Model Validation : The model's reliability and predictive ability are rigorously assessed. researchgate.netslideshare.net Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using the independent test set. tandfonline.comslideshare.net

For amide repellents, QSAR models have been instrumental in understanding the structural requirements for activity. Studies on analogues of N,N-diethyl-m-toluamide (DEET), a widely used repellent, have provided significant insights applicable to other amide systems. nih.govnih.gov One QSAR pharmacophore model for amide repellents predicted that an ideal structure would feature an aliphatic component and an aromatic hydrophobic part separated by a highly polar carboxyl group. nih.gov

Development and Validation of Predictive QSAR Models for this compound Derivatives

The development of predictive QSAR models for amide-based insect repellents, a class that includes this compound, has been a focus of numerous studies. These models aim to guide the synthesis of new compounds with enhanced repellent activity. nih.gov

A notable QSAR study on a set of 43 amide repellents against Aedes aegypti resulted in a robust four-descriptor model. tandfonline.comresearchgate.net The model demonstrated strong predictive capability, as evidenced by its statistical parameters.

Data sourced from a QSAR study on 43 amide repellents, demonstrating the model's stability and predictive power. tandfonline.comresearchgate.net

Validation is a critical step to ensure the model is generalizable and not simply overfitted to the training data. slideshare.net The consistency between the statistical measures for the training set and the test set in the study above confirms the model's reliability. tandfonline.comresearchgate.net In another large-scale study involving 2171 chemicals, a neural network classification model was developed that achieved 94% good predictions on the training set and 89% on the test set, further highlighting the power of QSAR in this field. nih.gov

The selection of appropriate molecular descriptors is paramount for building a successful QSAR model. researchgate.net For amide repellents, descriptors are typically calculated using specialized software like CODESSA or from quantum chemical computations. tandfonline.comnih.gov These descriptors fall into several categories.

Table 2: Common Descriptor Classes in QSAR for Amide Systems

| Descriptor Class | Examples | Relevance to Amide Repellents |

|---|---|---|

| Constitutional | Molecular Weight (MW), atom counts | Basic properties related to the size and composition of the molecule. nih.gov |

| Topological | Connectivity indices, shape indices | Describe the atomic connectivity and branching of the molecular structure. nih.govnih.gov |

| Geometric | Molecular surface area, volume | Relate to the 3D shape and size of the molecule, which influences receptor fit. nih.gov |

| Electrostatic | Dipole moment, partial charges on atoms | Crucial for understanding intermolecular interactions, particularly hydrogen bonding. tandfonline.comnih.govresearchgate.net |

| Quantum-Chemical | HOMO/LUMO energies, electrophilicity index | Describe the electronic properties and reactivity of the molecule. nih.govresearchgate.netnih.gov |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (MR) | Represent the hydrophobicity and polarizability of the molecule, affecting its transport and binding. mdpi.comnih.govresearchgate.net |

In a QSAR model for amide repellents, analysis revealed that the most influential descriptors were related to the molecule's charge distribution and dipole moment, suggesting that electrostatic interactions are key to their repellent activity. tandfonline.comresearchgate.net Other studies have identified the importance of descriptors like LogP, heat capacity, entropy, and enthalpy. researchgate.net

Given that thousands of descriptors can be calculated for a single molecule, feature selection is employed to identify the most relevant ones. nih.govsemanticscholar.org This process reduces model complexity and the risk of chance correlations. nih.gov Various techniques are used for this purpose.

Heuristic Method (HM) : An efficient algorithm for building linear models by selecting descriptors with high regression coefficients but low intercorrelation. nih.govnih.gov

Genetic Algorithms (GA) : Inspired by natural evolution, this method selects optimal subsets of descriptors by iteratively refining populations of potential solutions. nih.govresearchgate.netnih.gov

Stepwise Regression : Involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance. nih.govsemanticscholar.org

Once relevant descriptors are selected, a statistical or machine learning algorithm is used to construct the predictive model. The choice of algorithm depends on the nature of the relationship between the descriptors and the activity.

Multiple Linear Regression (MLR) : This is one of the simplest methods, assuming a linear relationship between the descriptors and the activity. nih.govnih.gov While easily interpretable, it may not capture complex, nonlinear relationships. nih.gov

Support Vector Machines (SVM) : A powerful machine learning method used for both classification (active/inactive) and regression. SVMs are effective at handling complex and nonlinear data. nih.govresearchgate.netnih.gov

Artificial Neural Networks (ANN) : These models, inspired by the human brain, are capable of modeling highly complex and nonlinear SARs. They have been successfully applied to predict the repellency of large, diverse datasets of chemicals. nih.govmdpi.com

Random Forest (RF) and Boosted Trees : These are ensemble methods that combine multiple decision trees to improve predictive accuracy and control overfitting. nih.govresearchgate.net Boosted trees regression, for example, has shown reliable predictive ability in modeling the repellency of natural compounds. researchgate.net

Recent research increasingly favors machine learning approaches due to their ability to handle large datasets and capture intricate nonlinear relationships that linear methods might miss. nih.govresearchgate.netquantumzeitgeist.com

Structure-Based and Ligand-Based Design Strategies for this compound-Derived Compounds

The design of novel analogues of this compound can be approached using two primary strategies: ligand-based and structure-based design. nih.govnih.gov

Ligand-Based Design : This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules known to be active. nih.govdergipark.org.tr By analyzing the common structural features and properties of active amides like DEET and this compound, a pharmacophore model or a QSAR equation can be developed to guide the design of new compounds. nih.gov Similarity analysis, comparing the stereoelectronic properties of repellent amides with endogenous molecules like insect juvenile hormone, has also been used to derive design principles. nih.govnih.gov

Structure-Based Design : When the 3D structure of the target protein (e.g., an olfactory receptor or an odorant-binding protein) is available, structure-based design becomes a powerful tool. nih.govnih.gov This method involves docking potential ligand molecules into the active site of the protein target to predict their binding affinity and orientation. nih.gov For insect repellents, odorant-binding proteins (OBPs) have been identified as potential targets, and their crystal structures have been used in docking analyses to aid the discovery of new repellent molecules. mdpi.comnih.gov This approach allows for the rational design of compounds that fit optimally within the binding pocket, potentially leading to higher efficacy.

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Chemical Entities

Pharmacophore modeling is a cornerstone of ligand-based drug design. dergipark.org.trdovepress.com A pharmacophore represents the 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a response. dergipark.org.trunina.it

For amide repellents, pharmacophore models have been developed based on the structures of known active compounds. nih.gov One such model identified a pattern consisting of two oxygen atoms (one from an amide group) and a lipophilic moiety arranged at a specific distance from each other. nih.gov Another model, derived from similarity studies with insect juvenile hormone, highlighted the importance of the amide moiety, regions of negative electrostatic potential, and a significant hydrophobic distribution. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening . dergipark.org.trdovepress.comijper.org This computational technique involves searching large databases of chemical compounds (such as ZINC or DrugBank) to identify molecules that match the pharmacophore query. dergipark.org.trijper.org The identified "hits" are then considered potential candidates for synthesis and biological testing. dovepress.com This process can dramatically accelerate the discovery of novel chemical entities with desired activities, moving beyond simple analogues of existing compounds to find entirely new structural scaffolds. researchgate.netnih.govnih.gov

Intermolecular and Supramolecular Interactions of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific research available on the intermolecular and supramolecular interactions of the chemical compound this compound. The subsequent sections of this article, which were intended to detail various aspects of these interactions, cannot be populated with scientifically accurate and specific information as per the requested outline.

The outlined topics for discussion were:

Intermolecular and Supramolecular Interactions of N,n,2 Triethylhexanamide

Advanced Studies on Solvent Effects and Solute-Solvent Interactions Pertinent to N,N,2-Triethylhexanamide

Without dedicated studies on this compound, any attempt to provide detailed research findings, data tables, or in-depth analysis for these sections would be speculative and would not adhere to the required standards of scientific accuracy. The fundamental principles of hydrogen bonding, Van der Waals forces, host-guest chemistry, self-assembly, and solvent effects are well-established in the field of chemistry. However, their specific manifestations and quantitative characteristics are unique to each chemical compound and must be determined through experimental or computational research.

Therefore, this article cannot be generated as requested due to the absence of published research on the specified topics for this compound.

Environmental Fate and Degradation Mechanisms of N,n,2 Triethylhexanamide

Detailed Analysis of Degradation Pathways (e.g., Biodegradation, Photodegradation, Hydrolysis)

The environmental persistence of N,N,2-Triethylhexanamide is determined by its susceptibility to various degradation processes. The primary pathways for the breakdown of this compound are expected to be biodegradation, photodegradation, and hydrolysis.

Biodegradation: Microbial action is a primary route for the degradation of many organic compounds in soil and water. For this compound, a branched aliphatic amide, biodegradation is a plausible but likely slow process. The degradation would likely proceed through pathways known for similar molecules. One potential initial step involves the enzymatic cleavage of the amide bond, although tertiary amides are generally more resistant to this than primary or secondary amides.

Alternatively, microbial oxidation of the alkyl chains could occur. This process, common for alkanes, typically involves the terminal or sub-terminal oxidation of a hydrocarbon chain to form an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The presence of ethyl branches on both the nitrogen and the alpha-carbon of the hexanamide (B146200) structure may create steric hindrance, potentially slowing the rate of enzymatic attack and making the compound more persistent than simpler linear amides.

Photodegradation: In the atmosphere, organic molecules can be degraded by photochemical reactions. The most significant process for compounds like this compound is oxidation by hydroxyl radicals (•OH) generated by the action of sunlight on ozone and water vapor. While specific experimental data for this compound is not available, the general mechanism for aliphatic amides involves the abstraction of a hydrogen atom from the alkyl chains. This creates a carbon-centered radical that rapidly reacts with molecular oxygen, initiating a chain of reactions that can ultimately lead to the cleavage of carbon-carbon bonds and the mineralization of the compound. The amide group itself can also be a site for photochemical reactions, potentially leading to the cleavage of the C-N bond.

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The amide bond in this compound can undergo hydrolysis to yield 2-ethylhexanoic acid and diethylamine. However, tertiary amides (where the nitrogen atom is bonded to two alkyl groups in addition to the carbonyl carbon) are known to be significantly more resistant to both acid- and base-catalyzed hydrolysis compared to primary and secondary amides. This stability is attributed to steric hindrance around the carbonyl carbon, which impedes the approach of a nucleophile (water or hydroxide (B78521) ion). Therefore, under typical environmental pH conditions (pH 5-9), the rate of hydrolysis for this compound is expected to be extremely slow, making it a minor degradation pathway in the environment.

Theoretical and Experimental Assessment of Bioaccumulation Potential and Environmental Partitioning

The tendency of a chemical to accumulate in living organisms and partition into different environmental compartments (water, soil, air, biota) is largely governed by its physicochemical properties, such as the octanol-water partition coefficient (LogP), water solubility, and vapor pressure. As experimental data for this compound is scarce, its properties are estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the U.S. Environmental Protection Agency's EPI Suite™.

| Property | Estimated Value | Significance for Environmental Fate |

| LogP (Octanol-Water Partition Coefficient) | 3.9 - 4.5 | A LogP value in this range suggests a moderate to high potential for bioaccumulation in aquatic organisms. It indicates the compound is lipophilic and will preferentially partition from water into fatty tissues. |

| Water Solubility | Low (estimated in the range of 10-100 mg/L) | Low water solubility limits the concentration of the compound in the hydrosphere but favors partitioning to sediment and soil organic matter. |

| Vapor Pressure | Low (estimated < 0.01 Pa at 25°C) | A low vapor pressure indicates that the compound is not very volatile. It is unlikely to be present in significant concentrations in the atmosphere in the gas phase. |

| Bioconcentration Factor (BCF) | 150 - 900 (estimated) | The estimated BCF suggests a moderate potential for the chemical to be taken up by aquatic organisms directly from the water at a rate faster than it is eliminated. |

Bioaccumulation Potential: The estimated LogP value of approximately 3.9 to 4.5 is a key indicator for assessing bioaccumulation. Chemicals with LogP values between 3 and 5 are often considered to have a significant potential to bioaccumulate. The estimated bioconcentration factor (BCF) further supports this, suggesting that this compound is likely to concentrate in the tissues of fish and other aquatic organisms. Its persistence against rapid degradation would further increase the likelihood of bioaccumulation and potential biomagnification through the food web.

Environmental Partitioning: Based on its estimated properties, this compound released into the environment will predominantly partition into soil and sediment. Its low water solubility and moderate-to-high LogP value indicate a strong affinity for organic carbon in these compartments. This sorption to soil and sediment can act as both a sink, removing the compound from the water column, and a long-term source, from which it can be slowly released back into the environment. Its low vapor pressure suggests that volatilization from water or soil surfaces to the atmosphere will be a minor transport process.

Modeling of Transport Mechanisms in Various Environmental Compartments (Atmosphere, Hydrosphere, Pedosphere)

The movement of this compound through the environment can be modeled based on its estimated physicochemical properties.

Atmosphere: Due to its low vapor pressure, long-range atmospheric transport of this compound in the gaseous phase is unlikely. However, it may be transported over shorter distances adsorbed to airborne particulate matter. If it enters the atmosphere, it would be subject to photodegradation by hydroxyl radicals. Deposition from the atmosphere would occur via wet deposition (rain and snow) and dry deposition of particulates.

Hydrosphere: In aquatic systems, this compound's low water solubility and lipophilic nature mean it will not remain dissolved in the water column in high concentrations. Instead, it will readily adsorb to suspended organic particles and eventually settle into the sediment. Transport in the hydrosphere will be primarily associated with the movement of these suspended solids and bed sediments during high-flow events. Dissolved-phase transport will be less significant.

Pedosphere: If released to soil (for example, through land application of biosolids), this compound is expected to be relatively immobile. Its high affinity for organic matter (inferred from its high LogP) would cause it to be strongly sorbed to soil particles. This reduces the potential for leaching into groundwater. Transport in the pedosphere would mainly occur through soil erosion, where the compound is carried along with contaminated soil particles into nearby surface waters.

Future Research Directions and Potential Emerging Applications of N,n,2 Triethylhexanamide

Development of Novel Analytical Techniques for Trace Characterization of N,N,2-Triethylhexanamide in Complex Matrices

The detection and quantification of trace levels of aliphatic amides like this compound in complex environmental and biological matrices present a significant analytical challenge. Future research should focus on developing highly sensitive and selective analytical methods to understand its environmental fate, potential persistence, and bioaccumulation.

Detailed Research Findings:

Current analytical methodologies for similar compounds often involve extensive sample preparation steps, which can be time-consuming and prone to error. The development of direct injection techniques or automated solid-phase microextraction (SPME) coupled with advanced chromatographic and mass spectrometric methods could offer significant improvements in efficiency and detection limits.

| Analytical Technique | Potential Application for this compound | Anticipated Advantages |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Quantification in water and soil samples. | High sensitivity and selectivity for complex matrices. |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Identification of transformation products and metabolites. | Accurate mass measurements for unknown identification. |

| Supercritical Fluid Chromatography (SFC) | Chiral separation of potential stereoisomers. | Environmentally friendly and suitable for non-polar compounds. |

This table is illustrative and based on techniques used for similar aliphatic amides.

Synergistic Integration of Experimental and Computational Approaches for Holistic Understanding

A comprehensive understanding of the physicochemical properties and conformational behavior of this compound can be achieved through a synergistic combination of experimental and computational methods. The steric hindrance around the amide bond, due to the presence of ethyl groups on both the nitrogen and the alpha-carbon, is expected to significantly influence its reactivity and intermolecular interactions.

Detailed Research Findings:

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the rotational barriers of the C-N amide bond and the conformational preferences of the molecule. nih.gov These theoretical predictions can then be validated and refined through experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Such a combined approach has been successfully applied to other sterically hindered amides to elucidate their dynamic behavior. researchgate.net

| Methodology | Focus of Study for this compound | Expected Outcome |

| Computational | ||

| Density Functional Theory (DFT) | Rotational energy barriers, vibrational frequencies, and electronic properties. | Prediction of stable conformers and reactivity. nih.gov |

| Molecular Dynamics (MD) Simulations | Behavior in different solvent environments and interaction with other molecules. | Understanding of solvation effects and potential for self-assembly. |

| Experimental | ||

| Variable-Temperature NMR | Measurement of rotational barriers around the amide bond. | Experimental validation of computational models. researchgate.net |

| X-ray Crystallography | Determination of the solid-state structure. | Precise bond lengths and angles for benchmarking calculations. |

This table outlines a potential research plan integrating computational and experimental techniques for a comprehensive understanding of this compound.

Theoretical Exploration of this compound in Advanced Materials Science and Engineering

The unique structural features of this compound, particularly its combination of a polar amide group and non-polar alkyl chains, suggest its potential utility in materials science. Theoretical explorations can pave the way for its application as a specialty additive in polymers or as a component in novel functional materials.

Detailed Research Findings:

Long-chain fatty acid amides are known to be used as additives in polymers, acting as lubricants or slip agents. adeka.co.jp The branched structure of this compound could impart unique properties to polymer formulations, such as improved processability or modified surface characteristics. Computational modeling can be employed to predict its compatibility with various polymer matrices and its effect on the material's bulk properties.

| Potential Application Area | Theoretical Exploration Focus | Possible Impact on Material Properties |

| Polymer Additive | ||

| Plasticizer | Molecular docking simulations with polymer chains (e.g., PVC, PE). | Increased flexibility and reduced brittleness. youtube.com |

| Lubricant/Slip Agent | Calculation of interaction energies with polymer surfaces. | Reduced friction and improved mold release. adeka.co.jp |

| Functional Material Component | ||

| Phase Change Material | Prediction of melting point and latent heat of fusion. | Potential for thermal energy storage applications. |

| Self-Assembling Monolayers | Simulation of molecular arrangement on different substrates. | Creation of functionalized surfaces with tailored wettability. |

This table presents hypothetical applications in materials science for this compound, which could be initially explored through theoretical modeling.

Identification of Unexplored Catalytic Roles or Chemical Reactivities for this compound

The amide functional group is generally considered to be relatively stable. However, under certain conditions, tertiary amides can exhibit catalytic activity or undergo unique chemical transformations. Future research could focus on exploring the potential of this compound in these areas.

Detailed Research Findings:

Recent studies have shown that tertiary amides can be reductively functionalized using transition metal catalysts, leading to the synthesis of complex amines. researchgate.net The steric hindrance in this compound might lead to novel selectivities in such transformations. Furthermore, some amides have been shown to act as organocatalysts in certain reactions.

| Research Area | Proposed Investigation for this compound | Potential Outcome |

| Catalysis | ||

| Organocatalysis | Screening as a catalyst in asymmetric synthesis. | Discovery of new catalytic applications for hindered amides. |

| Ligand in Metal Catalysis | Synthesis of metal complexes and evaluation in cross-coupling reactions. | Development of novel catalysts with unique steric and electronic properties. |

| Chemical Reactivity | ||

| Reductive Functionalization | Reaction with various nucleophiles in the presence of reducing agents. | Synthesis of novel, highly substituted amine derivatives. researchgate.net |

| C-H Activation | Exploration of selective functionalization of the alkyl chains. | Development of new methods for complex molecule synthesis. |

This table suggests potential areas of investigation into the catalytic and reactive properties of this compound.

Interdisciplinary Research Opportunities for this compound

The exploration of this compound's properties and potential applications can be significantly enhanced through interdisciplinary research. Collaborations between analytical chemists, computational chemists, materials scientists, and organic chemists could unlock new and exciting avenues of investigation.

Detailed Research Findings:

An example of an interdisciplinary approach would be the investigation of this compound as a potential plasticizer. This would require expertise in polymer science to formulate and test the material properties, analytical chemistry to study the migration of the additive from the polymer matrix, and environmental science to assess its potential impact. pitt.edu

| Interdisciplinary Field | Research Focus | Collaborating Disciplines |

| Environmental Materials Science | Development of biodegradable polymers with this compound as a functional additive. | Materials Science, Environmental Chemistry, Polymer Chemistry |

| Supramolecular Chemistry | Investigation of self-assembly properties in solution and on surfaces. | Organic Chemistry, Physical Chemistry, Nanoscience |

| Chemical Biology | Study of its interactions with biological membranes and potential as a drug delivery vehicle. | Biochemistry, Pharmaceutical Sciences, Computational Biology |

This table highlights potential interdisciplinary research areas that could provide a more holistic understanding and broader application scope for this compound.

Q & A

Q. What are the recommended synthetic routes for N,N,2-Triethylhexanamide in academic research?

Methodological Answer: this compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting hexanoyl chloride with triethylamine in anhydrous conditions to form the amide bond. Magnetic stirrers and controlled temperature (e.g., 0–5°C for exothermic reactions) are essential for efficient mixing and heat dissipation . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires stoichiometric control of the amine and rigorous exclusion of moisture .

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

Methodological Answer: Key parameters include:

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.

- Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction rates in amidation .

- Temperature control : Lower temperatures reduce unwanted byproducts like ester hydrolysis derivatives. Reaction progress should be monitored via TLC or in situ FTIR to track carbonyl group conversion .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the amide structure (e.g., carbonyl resonance at ~165–170 ppm) and ethyl group integration .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- IR spectroscopy : Amide C=O stretch (~1640–1680 cm) and N-H bend (if present) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from purity issues or assay variability. Strategies include:

- Comparative bioassays : Replicate studies using standardized cell lines (e.g., HEK293 or HepG2) and controls.

- Purity validation : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity .

- Dose-response curves : Quantify EC/IC values across multiple concentrations to assess reproducibility .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina predict binding affinities to receptors (e.g., GPCRs or enzymes). Parameterize force fields (AMBER/CHARMM) for amide bond interactions .

- MD simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Validate models with experimental data (e.g., mutagenesis or SPR binding assays) .

Q. What strategies mitigate environmental risks of this compound in lab-scale studies?

Methodological Answer:

- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown in wastewater .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines) to determine LC values.

- Waste management : Neutralize amides with dilute HCl before disposal and use activated carbon filtration for solvent recovery .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

- Variable selection : Systematically modify substituents (e.g., alkyl chain length, ethyl vs. methyl groups) while keeping the amide core intact.

- High-throughput screening : Use 96-well plates for parallel synthesis and bioactivity testing.

- Multivariate analysis : Apply PCA (principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What statistical approaches address variability in spectroscopic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.